Structural Divergence: 5-Ethyl Pyrazole Substitution vs. Des-Ethyl AT7867 Scaffold
The target compound differs from the closest clinical candidate AT7867 (CAS 857531-00-1) by the presence of a 5-ethyl substituent on the pyrazole ring. AT7867 bears an unsubstituted 1H-pyrazol-4-yl group . This ethyl addition increases molecular weight from 337.86 to 365.90 g/mol and adds one additional hydrogen bond acceptor, altering the topological polar surface area (TPSA) and logP profile . In analogous pyrazolylpiperidine factor Xa inhibitor series, 4-chlorophenyl substitution yielded an IC50 of 13.4 nM, but the impact of pyrazole alkylation was not evaluated and remains an experimental unknown .
| Evidence Dimension | Pyrazole substitution (5-position) – molecular weight and hydrogen bond acceptor count |
|---|---|
| Target Compound Data | Molecular weight: 365.90 g/mol; HBA count: 3 (theoretical); 5-ethyl group present |
| Comparator Or Baseline | AT7867 (des-ethyl): Molecular weight 337.86 g/mol; HBA count: 2; no alkyl substitution on pyrazole |
| Quantified Difference | Molecular weight increase of 28.04 Da (ΔMW = +8.3%). Predicted increase in logP of approximately 0.5–1.0 units based on the addition of an ethyl fragment. |
| Conditions | Theoretical calculation based on structural formula. No experimental logP or TPSA values are publicly disclosed for CAS 917899-35-5. |
Why This Matters
The increase in molecular weight and lipophilicity directly impacts passive membrane permeability, plasma protein binding, and nonspecific binding profiles, all of which are critical determinants of in vivo pharmacokinetics and free drug concentration—making procurement decisions based on AT7867 data invalid.
- [1] PubChem. Molecular weight calculation for C22H24ClN3 (target compound) vs. C20H20ClN3 (AT7867). View Source
- [2] Identification of new pyrazolyl piperidine molecules as factor Xa inhibitors: Design, synthesis, in silico, and biological evaluation. Compound 4a FXa IC50 = 13.4 nM. View Source
